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molecular formula C11H8S B8439501 8H-Indeno[2,1-b]thiophene

8H-Indeno[2,1-b]thiophene

Cat. No. B8439501
M. Wt: 172.25 g/mol
InChI Key: TVMQVYSEIHVKRI-UHFFFAOYSA-N
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Patent
US05300642

Procedure details

The nitrogen in the above diazastilbenes and monoazastilbenes may be replaced with other heteroatoms and heterocycles to yield targets as shown in Scheme 71. ##STR91## For instance, 3-styrylthiophene (172) yields a photocyclization product (J. Chem. Soc. C, 2504 (1970) which may be converted by the methods described above to 4H-indeno[1,2-b]thiophene (173). Likewise, 2-styrylthiophene (175) is converted by photocyclization [J. Chem. Soc., 6221 (1965)] to an intermediate that will yield 8H-indeno[2,1-b]thiophene (176). These may then be alkylated by picolyl chloride to yield 4,4-bis(4-pyridinylmethyl)indeno[1,2,-b]thiophene (174) and 8,8-bis(4-pyridinylmethyl)indeno[2,1-b]thiophene (177). Also, the furan derivatives are available via this route (Z. Naturfursch., Teil B, 24 (1969).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[CH2:6][C:7]3[C:12]([C:2]1=2)=[CH:11][CH:10]=[CH:9][CH:8]=3.C(C1SC=CC=1)=CC1C=CC=CC=1>>[S:1]1[CH:5]=[CH:4][C:3]2[C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=3[CH2:12][C:2]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1)CC1=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CC1=CC=CC=C1)C=1SC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)C=1C=CC=CC1C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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